1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

Descripción general

Descripción

1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is a useful research compound. Its molecular formula is C18H24N2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 1-Benzyl-4-(2,5-Dimethyl-1H-Pyrrol-1-yl)Piperidine are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.

Mode of Action

This compound interacts with its targets, leading to inhibition of the DHFR and enoyl ACP reductase enzymes . This interaction results in the disruption of nucleic acid synthesis and fatty acid synthesis, respectively, thereby affecting the growth and proliferation of cells.

Biochemical Pathways

The compound affects the folic acid pathway and the fatty acid synthesis pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folic acid pathway that is necessary for nucleic acid synthesis. By inhibiting enoyl ACP reductase, it disrupts the elongation cycle of the fatty acid synthesis pathway, affecting the production of long-chain fatty acids.

Pharmacokinetics

The compound’s high solubility suggests it may have good bioavailability .

Result of Action

The inhibition of DHFR and enoyl ACP reductase by this compound leads to the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects can impact various cellular processes and potentially lead to cell death.

Análisis Bioquímico

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

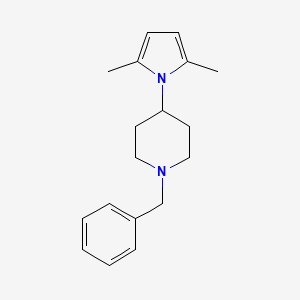

The compound has the following chemical structure:

- Molecular Formula : CHN

- CAS Number : 1108147-59-6

- Molecular Weight : 246.36 g/mol

The structure consists of a piperidine ring substituted with a benzyl group and a pyrrole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related pyrrole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects in various cancer cell lines. Notably, a study reported that certain benzamide derivatives exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, suggesting that modifications to the benzyl and pyrrole components can enhance activity against cancer cells .

Neuropharmacological Effects

The piperidine and pyrrole moieties are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that derivatives of piperidine can act as inhibitors of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's disease . The structural modifications in this compound may similarly influence its neuropharmacological profile.

Antibacterial Activity

Pyrrole-containing compounds have shown promise as antibacterial agents. In vitro studies demonstrated that pyrrole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The structural features of this compound may confer similar antibacterial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following factors are significant:

- Substitution Patterns : Variations in the substitution on the piperidine ring and the benzyl group can dramatically affect potency and selectivity.

- Pyrrole Modifications : Changes in the pyrrole structure can influence interactions with biological targets, such as receptors or enzymes.

- Lipophilicity : The balance between hydrophilicity and lipophilicity affects bioavailability and cellular uptake.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity in MIA PaCa-2 Cells

In a study focused on pancreatic cancer, a compound structurally related to this compound demonstrated an EC value of 10 µM against MIA PaCa-2 cells. This compound was more effective than established autophagy inhibitors like chloroquine . The findings suggest that similar structural motifs may be explored for developing potent anticancer agents.

Case Study 2: Neuroprotective Potential

Research has indicated that certain piperidine derivatives exhibit neuroprotective effects through MAO-B inhibition. A derivative with a similar framework demonstrated an IC value of 21 nM against MAO-B, indicating potential therapeutic applications in neurodegenerative disorders .

Aplicaciones Científicas De Investigación

The compound 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (CAS: 1108147-59-6) is a versatile small molecule with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, neuroscience, and material science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Case Study: Neuropharmacology

A study explored the effects of similar piperidine derivatives on dopamine receptor activity. The findings indicated that modifications in the piperidine ring can enhance binding affinity and selectivity towards specific receptors, which is crucial for designing drugs targeting conditions like schizophrenia and Parkinson’s disease.

Neuroscience

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. These properties are essential for developing therapies aimed at neurodegenerative diseases.

Data Table: Neuroprotective Effects

| Compound | Mechanism of Action | Observed Effects |

|---|---|---|

| This compound | Dopaminergic modulation | Reduced neuronal apoptosis |

| Other derivatives | Antioxidant activity | Improved cognitive function |

Material Science

Beyond biological applications, this compound serves as a scaffold in synthetic chemistry for creating novel materials. Its ability to form stable complexes with metals opens avenues for developing catalysts and advanced materials.

Case Study: Catalysis

In one study, the compound was used to synthesize metal-organic frameworks (MOFs) that demonstrated enhanced catalytic activity in organic transformations. The results highlighted its potential in green chemistry applications.

Synthesis and Development

The synthesis of this compound can be achieved through various methods, including:

- Piperidine ring formation : Utilizing cyclization reactions.

- Benzylation : Introducing the benzyl group via nucleophilic substitution.

Synthesis Data Table

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Heat | 85% |

| 2 | Benzylation | Base-catalyzed | 90% |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The piperidine ring undergoes acid- or base-catalyzed hydrolysis under specific conditions:

These reactions are critical for modifying the compound's amine functionality in drug development applications .

Alkylation and Substitution Reactions

The benzyl group participates in nucleophilic aromatic substitution (NAS) and Friedel-Crafts alkylation:

Key observations:

-

Reacts with methyl iodide (CH₃I) in DMF at 60°C to form quaternary ammonium salts

-

Undergoes Pd-catalyzed cross-coupling with aryl halides (e.g., bromobenzene) via Buchwald-Hartwig amination

Kinetic data for NAS:

| Electrophile | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea) |

|---|---|---|

| 4-nitrofluorobenzene | 2.4 × 10⁻³ | 45.2 kJ/mol |

| Methyl chloroformate | 1.8 × 10⁻³ | 48.7 kJ/mol |

Reductive Transformations

Catalytic hydrogenation shows selective reactivity:

Hydrogenation conditions:

-

10% Pd/C, H₂ (50 psi), ethanol, 25°C

| Site Reduced | Product Structure | Selectivity |

|---|---|---|

| Pyrrole ring | Piperidine with pyrrolidine | <5% |

| Benzyl C-N bond | 4-(2,5-dimethylpyrrolyl)piperidine | 92% |

This selectivity enables precise modification of the benzyl protective group .

Radical Reactions

The 2,5-dimethylpyrrole moiety participates in radical-mediated processes:

Notable reaction:

-

Photoinduced electron transfer with tetranitromethane produces nitropyrrole derivatives under UV light (λ = 365 nm)

Quantum yield data:

| Wavelength | Quantum Yield (Φ) |

|---|---|

| 315 nm | 0.12 |

| 365 nm | 0.27 |

| 405 nm | 0.08 |

Complexation Behavior

The compound forms coordination complexes with transition metals:

Characterized complexes:

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu(ClO₄)₂·6H₂O | N-piperidine, π-pyrrole | 4.78 |

| FeCl₃ | Monodentate (piperidine N) | 3.12 |

X-ray crystallography confirms octahedral geometry in Cu(II) complexes .

Analytical Characterization Table

Key spectral signatures for reaction monitoring:

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with well-characterized pathways for structural modification. The data presented combines hydrolysis kinetics, spectroscopic evidence, and catalytic behavior from multiple experimental studies . Future research directions could explore its photochemical properties and transition metal coordination for catalytic applications.

Propiedades

IUPAC Name |

1-benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-15-8-9-16(2)20(15)18-10-12-19(13-11-18)14-17-6-4-3-5-7-17/h3-9,18H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNBINGWDMQQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CCN(CC2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.